Cytotoxic Activity Against MCF-7 Breast Cancer Cells: 4-Amino Moiety vs. 4-Chloro Analog
The 4-amino substitution pattern is critical for potent cytotoxicity in thieno[3,2-d]pyrimidines. In a head-to-head study, the 4-aminothienopyrimidine derivative (Compound 4a) demonstrated an IC50 of 2.04 nM against the MCF-7 breast cancer cell line, which is approximately 4-fold more potent than its 4-chloro counterpart (Compound 7a, IC50 = 8.21 nM). The target compound, Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate, serves as the direct synthetic precursor to this highly potent 4-amino series [1].
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.04 nM (for Compound 4a, derived from the target compound's synthon) |
| Comparator Or Baseline | IC50 = 8.21 nM (for Compound 7a, the 4-chloro analog) |
| Quantified Difference | 4-fold increase in potency for the 4-amino series over the 4-chloro series |
| Conditions | Human breast cancer cell line MCF-7; reference drug Doxorubicin IC50 = 5.46 nM |
Why This Matters
This data validates that the 4-amino-7-carboxylate scaffold, which this compound embodies, is the optimal starting point for developing highly potent anticancer agents, directly impacting the selection of this intermediate for medicinal chemistry hit-to-lead campaigns.
- [1] Synthesis of Some Novel Thieno[3,2-d]pyrimidines as Potential Cytotoxic Small Molecules against Breast Cancer. Chemical and Pharmaceutical Bulletin, 2013, 61(6), 637-647. View Source
